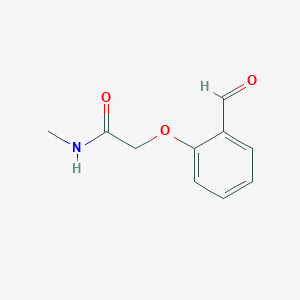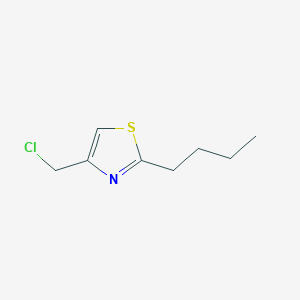
2-丁基-4-(氯甲基)-1,3-噻唑
描述
2-Butyl-4-(chloromethyl)-1,3-thiazole is a heterocyclic organic compound featuring a thiazole ring, a sulfur and nitrogen-containing five-membered ring, substituted with a butyl group and a chloromethyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
科学研究应用
2-Butyl-4-(chloromethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand thiazole interactions with biological macromolecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
作用机制
Target of action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .
Mode of action
Once the targets have been identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and structural studies to understand how the compound binds to its targets .
Biochemical pathways
The compound’s effects on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. These studies can help understand how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound can be studied using various cell-based assays. These studies can help understand the physiological effects of the compound .
Action environment
The influence of environmental factors on the compound’s action can be studied using various experimental models. These studies can help understand how factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-4-(chloromethyl)-1,3-thiazole typically involves the reaction of 2-butylthiazole with chloromethylating agents under controlled conditions. One common method is the chloromethylation of 2-butylthiazole using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered in industrial processes.
化学反应分析
Types of Reactions: 2-Butyl-4-(chloromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Butyl-4-(chloromethyl)-1,3-thiazole sulfoxide and sulfone.
Reduction: 2-Butyl-4-(chloromethyl)-1,3-thiazole thiol.
Substitution: Various substituted thiazoles depending on the nucleophile used.
相似化合物的比较
2-Methyl-4-(chloromethyl)-1,3-thiazole
2-Ethyl-4-(chloromethyl)-1,3-thiazole
2-Propyl-4-(chloromethyl)-1,3-thiazole
Uniqueness: 2-Butyl-4-(chloromethyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs. The presence of the butyl group, in particular, can affect its physical properties and its interaction with biological targets.
This comprehensive overview provides a detailed understanding of 2-Butyl-4-(chloromethyl)-1,3-thiazole, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
2-butyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYVSFANGSMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


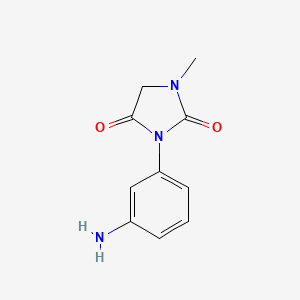
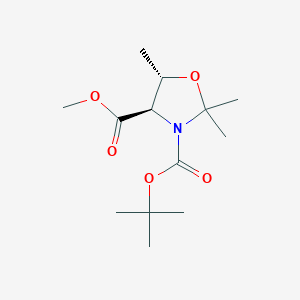

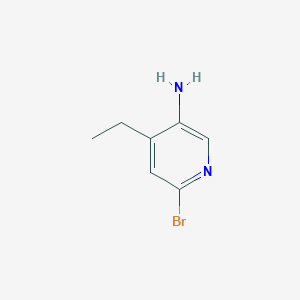
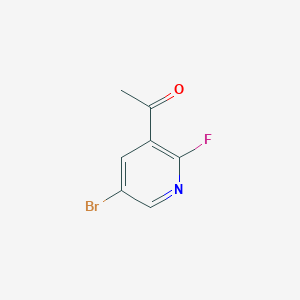
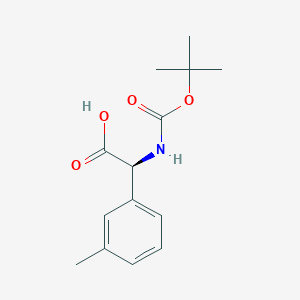

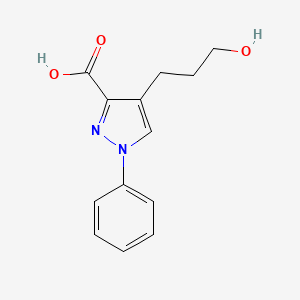
![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)


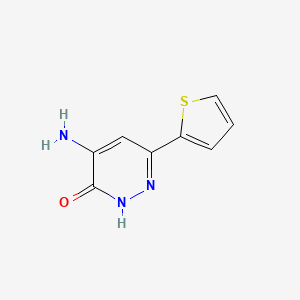
![4-{Methyl[(4-methylphenyl)methyl]amino}benzoic acid](/img/structure/B1518825.png)
